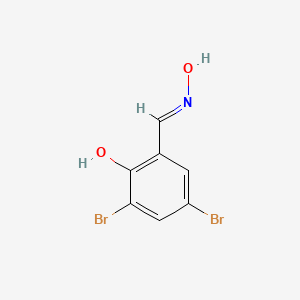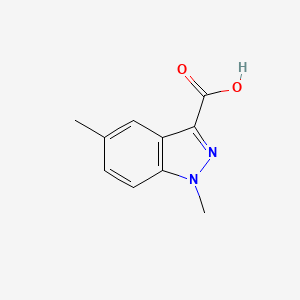
1,5-Dimethyl-1H-indazole-3-carboxylic acid
Vue d'ensemble
Description
“1,5-Dimethyl-1H-indazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1033693-06-9. It has a linear formula of C10 H10 N2 O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years. A variety of strategies have been developed, including transition metal-catalyzed reactions and reductive cyclization reactions . Direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents has been reported .
Molecular Structure Analysis
The molecular structure of “1,5-Dimethyl-1H-indazole-3-carboxylic acid” is represented by the InChI code: 1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(10(13)14)11-12(8)2/h3-5H,1-2H3,(H,13,14) .
Physical And Chemical Properties Analysis
“1,5-Dimethyl-1H-indazole-3-carboxylic acid” is a solid substance at room temperature . It has a molecular weight of 190.2 .
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
1,5-Dimethyl-1H-indazole-3-carboxylic acid and its derivatives are used in various chemical syntheses. Schmidt et al. (2006) explored the use of 1,2-dimethylindazolium-3-carboxylates, derivatives of indazole alkaloids, in the production of N-heterocyclic carbenes of indazole. These derivatives can be prepared from 1H-indazol-3-carboxylic acid and have applications in the synthesis of pseudo-cross-conjugated mesomeric betaines (Schmidt et al., 2006).
Bioactivity and Antispermatogenic Agents
Some derivatives of 1H-indazole-3-carboxylic acid, such as 1-halobenzyl-1H-indazole-3-carboxylic acids, have been studied for their bioactivity. Corsi and Palazzo (1976) synthesized halogenated derivatives and found them to exhibit potent antispermatogenic activity (Corsi & Palazzo, 1976).
Crystal Structure Analysis
Research has been conducted to understand the crystal structure of indazole derivatives. Hu Yong-zhou (2008) studied the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, which provided insights into its polymorphic forms and potential bioactivity (Hu Yong-zhou, 2008).
Enthalpy of Formation Studies
Orozco-Guareño et al. (2019) investigated the molar standard enthalpy of formation of 1H-indazole-3-carboxylic acid and other indazoles, providing valuable data for understanding their energetic and structural properties (Orozco-Guareño et al., 2019).
Polymorphism and Supramolecular Structure
Studies on the supramolecular structure of NH-indazoles, including derivatives of 1H-indazole-3-carboxylic acid, have been conducted. Teichert et al. (2007) analyzed the effect of fluorination on the supramolecular structure of these compounds, revealing insights into their crystallographic properties (Teichert et al., 2007).
Novel Derivative Synthesis
Reddy et al. (2013) synthesized novel oxazole derivatives from 1-methyl-1H-Indazole 3-carboxylic acid, showcasing the chemical versatility of indazole derivatives in creating new compounds with potential applications in various fields (Reddy et al., 2013).
Quantum Mechanical Studies
A quantum mechanical study by Schmidt et al. (2009) focused on indazolium-3-carboxylate and its decarboxylation product, providing insights into the chemical behavior and structural changes of these molecules (Schmidt et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1,5-dimethylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(10(13)14)11-12(8)2/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBAJBKNPZUTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-indazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1437420.png)
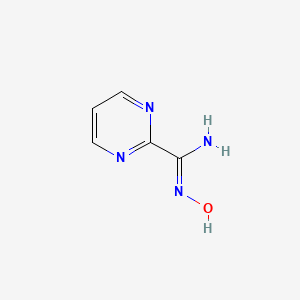
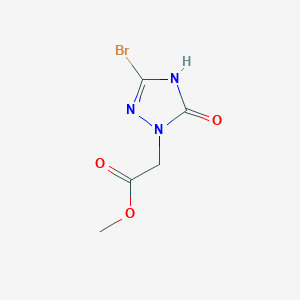
![2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1437424.png)
![N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1437425.png)
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1437427.png)
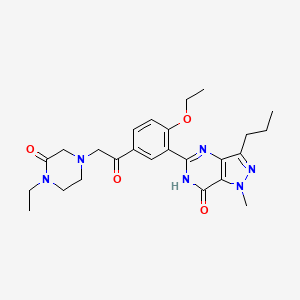
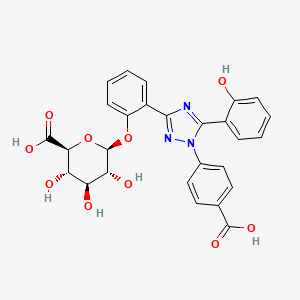
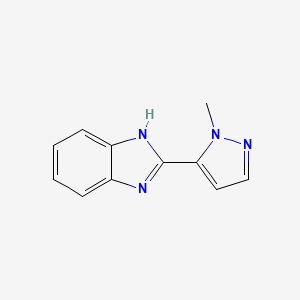
![4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1437433.png)
![Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B1437435.png)
![7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1437436.png)
![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)
